molecular formula C4H8O2S B1266596 2-(methylthio)propanoic acid CAS No. 33178-97-1

2-(methylthio)propanoic acid

Cat. No.: B1266596
CAS No.: 33178-97-1
M. Wt: 120.17 g/mol
InChI Key: SBJPKUSFMZKDRZ-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylthio)propanoic acid is an organic compound with the molecular formula C4H8O2S. It is characterized by the presence of a methylthio group attached to the second carbon of a propanoic acid backbone. This compound is known for its distinctive odor, which is often described as fruity or onion-like. It is used in various applications, including as a flavoring agent and in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)propanoic acid can be achieved through several methods. One common approach involves the reaction of propanoic acid with methylthiol in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 80°C to 100°C. Another method involves the use of organometallic intermediates, such as organolithium reagents, which react with methylthiol to form the desired product.

Industrial Production Methods

In industrial settings, this compound is produced through large-scale chemical processes. These processes often involve the use of continuous flow reactors, which allow for precise control over reaction conditions and high yields of the desired product. The use of catalysts and optimized reaction conditions ensures the efficient production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction of this compound can lead to the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.

    Substitution: Nucleophiles such as halides or amines can be used to substitute the methylthio group under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones are the major products formed during oxidation reactions.

    Reduction: Thiols and other reduced sulfur compounds are the primary products of reduction reactions.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives of this compound.

Scientific Research Applications

2-(Methylthio)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used as a flavoring agent in the food industry and as an intermediate in the synthesis of various chemicals.

Mechanism of Action

The mechanism of action of 2-(methylthio)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes and proteins, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(Methylthio)propanoic acid can be compared with other similar compounds, such as:

    Propanoic acid: Lacks the methylthio group, resulting in different chemical properties and reactivity.

    2-Methylpropanoic acid: Contains a methyl group instead of a methylthio group, leading to differences in odor and chemical behavior.

    Thiopropanoic acid: Contains a thiol group instead of a methylthio group, resulting in different reactivity and applications.

The presence of the methylthio group in this compound imparts unique properties, such as its distinctive odor and specific reactivity in chemical reactions, making it valuable for various applications.

Properties

CAS No.

33178-97-1

Molecular Formula

C4H8O2S

Molecular Weight

120.17 g/mol

IUPAC Name

(2R)-2-methylsulfanylpropanoic acid

InChI

InChI=1S/C4H8O2S/c1-3(7-2)4(5)6/h3H,1-2H3,(H,5,6)/t3-/m1/s1

InChI Key

SBJPKUSFMZKDRZ-GSVOUGTGSA-N

SMILES

CC(C(=O)O)SC

Isomeric SMILES

C[C@H](C(=O)O)SC

Canonical SMILES

CC(C(=O)O)SC

Key on ui other cas no.

58809-73-7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.